molecular formula C20H23BrN2O3 B246273 2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide

2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide

Cat. No. B246273
M. Wt: 419.3 g/mol
InChI Key: JECDQQYQRUAHCT-UHFFFAOYSA-N
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Description

2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as "BMPA" and has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of BMPA involves its interaction with various cellular pathways. BMPA has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival. Additionally, BMPA has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cellular stress responses.
Biochemical and Physiological Effects:
BMPA has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BMPA has been shown to inhibit the growth of bacteria and fungi. BMPA has also been shown to induce autophagy (cellular self-digestion) in cancer cells, leading to their destruction.

Advantages and Limitations for Lab Experiments

One of the advantages of BMPA for lab experiments is its high purity and high yield synthesis method. Additionally, BMPA has been shown to have low toxicity in vitro, making it a safe compound for use in lab experiments. However, one limitation of BMPA is its limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of BMPA. One potential direction is the development of BMPA-based therapies for cancer and inflammatory diseases. Additionally, the mechanism of action of BMPA could be further studied to identify potential targets for drug development. Finally, the synthesis method of BMPA could be optimized to yield even higher purity and higher yield of the final product.
Conclusion:
In conclusion, BMPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The synthesis method of BMPA has been optimized to yield high purity and high yield of the final product. BMPA has been studied extensively for its biochemical and physiological effects, as well as its potential as an anti-cancer and anti-inflammatory agent. There are many future directions for the study of BMPA, including the development of BMPA-based therapies and the optimization of the synthesis method.

Synthesis Methods

The synthesis of BMPA involves the reaction of 2-bromo-4,6-dimethylphenol with N-(4-morpholinyl)aniline in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield 2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

BMPA has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications of BMPA is its potential as an anti-cancer agent. Studies have shown that BMPA can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Additionally, BMPA has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

2-(2-bromo-4,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C20H23BrN2O3/c1-14-11-15(2)20(18(21)12-14)26-13-19(24)22-16-3-5-17(6-4-16)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)

InChI Key

JECDQQYQRUAHCT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C

Origin of Product

United States

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